![molecular formula C6H4BBrF2O2 B1284255 2-Bromo-4,5-difluorophenylboronic acid CAS No. 849062-34-6](/img/structure/B1284255.png)
2-Bromo-4,5-difluorophenylboronic acid
Overview
Description
2-Bromo-4,5-difluorophenylboronic acid is a chemical compound with the empirical formula C6H4BBrF2O2 . It is used as a reagent in Suzuki-Miyaura coupling reactions .
Molecular Structure Analysis
The molecular structure of 2-Bromo-4,5-difluorophenylboronic acid consists of a phenyl ring which is substituted with bromo and difluoro groups, and a boronic acid group . The molecular weight of the compound is 236.81 g/mol .Chemical Reactions Analysis
2-Bromo-4,5-difluorophenylboronic acid can participate in Suzuki-Miyaura coupling reactions . This type of reaction is used to couple boronic acids with various types of organic halides .Physical And Chemical Properties Analysis
2-Bromo-4,5-difluorophenylboronic acid is a solid compound with a melting point of 231-236 °C . Its SMILES string is OB(O)c1cc(F)c(F)cc1Br .Scientific Research Applications
Organic Synthesis
“2-Bromo-4,5-difluorophenylboronic acid” is used as an intermediate in organic syntheses . It plays a crucial role in the formation of complex organic molecules from simpler ones.
Suzuki-Miyaura Cross-Coupling Reactions
This compound can be involved in Suzuki-Miyaura cross-coupling reactions . This is a type of palladium-catalyzed cross-coupling reaction, used to synthesize organic compounds by coupling boronic acids with organic halides.
Phosphorescent Sensors
It can be used in the development of phosphorescent sensors for biologically mobile zinc . These sensors can detect and measure the concentration of zinc ions in biological systems.
Organic Light Emitting Diodes (OLEDs)
This compound can be used in the production of blue-green phosphorescent OLEDs . OLEDs are used in the creation of digital displays in devices such as television screens, computer monitors, and portable systems such as smartphones and handheld game consoles.
Proteomics Research
“2-Bromo-4,5-difluorophenylboronic acid” is also a product for proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions.
End Group Capping
It can be used for end group capping . This process is used in polymer chemistry to prevent polymerization by capping the reactive center.
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of 2-Bromo-4,5-difluorophenylboronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction . The compound acts as an organoboron reagent in this process .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In the Suzuki–Miyaura coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The compound affects the Suzuki–Miyaura coupling pathway . This pathway involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound’s role in this pathway results in the formation of new carbon–carbon bonds .
Result of Action
The primary molecular effect of the compound’s action is the formation of new carbon–carbon bonds via the Suzuki–Miyaura coupling reaction . This can lead to the synthesis of various medicinal compounds , playing a crucial role in drug development, particularly in cancer research and treatments .
Action Environment
The action of 2-Bromo-4,5-difluorophenylboronic acid is influenced by the reaction conditions of the Suzuki–Miyaura coupling . This reaction is known for its exceptionally mild and functional group tolerant conditions , which can impact the compound’s action, efficacy, and stability.
properties
IUPAC Name |
(2-bromo-4,5-difluorophenyl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BBrF2O2/c8-4-2-6(10)5(9)1-3(4)7(11)12/h1-2,11-12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUHSZNLWFYNKCZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1Br)F)F)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BBrF2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10584487 | |
Record name | (2-Bromo-4,5-difluorophenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10584487 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.81 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-4,5-difluorophenylboronic acid | |
CAS RN |
849062-34-6 | |
Record name | (2-Bromo-4,5-difluorophenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10584487 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Bromo-4,5-difluorobenzeneboronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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